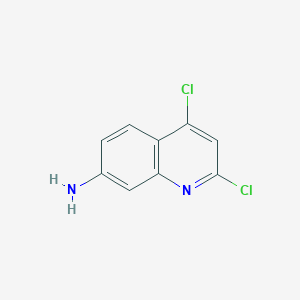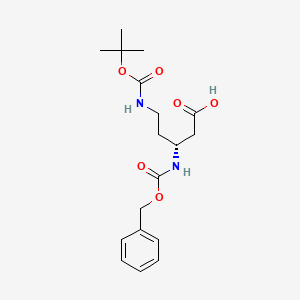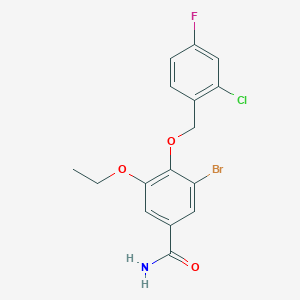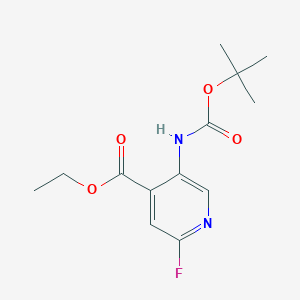
2,4-Dichloroquinolin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloroquinolin-7-amine is a chemical compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinolin-7-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with amines. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length, followed by treatment with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2,4-Dichloroquinolin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution with amines to form derivatives.
Oxidation and Reduction Reactions: Potential for oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: Formation of Schiff bases with aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as α,ω-diaminoalkanes, solvents like ethanol or methanol, and catalysts like copper salts.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Schiff Bases: Formed from the reaction with aldehydes.
N-oxides and Dihydroquinolines: Formed from oxidation and reduction reactions, respectively.
科学的研究の応用
2,4-Dichloroquinolin-7-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Dichloroquinolin-7-amine involves its interaction with biological targets such as enzymes and receptors. In antimicrobial applications, it may inhibit bacterial DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
4,7-Dichloroquinoline: A precursor in the synthesis of 2,4-Dichloroquinolin-7-amine.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution at positions 2 and 4, combined with an amine group at position 7, makes it a versatile intermediate for the synthesis of various bioactive compounds .
特性
分子式 |
C9H6Cl2N2 |
|---|---|
分子量 |
213.06 g/mol |
IUPAC名 |
2,4-dichloroquinolin-7-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-4-9(11)13-8-3-5(12)1-2-6(7)8/h1-4H,12H2 |
InChIキー |
AGQNAUUPKQWROZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)N=C(C=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)








![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)
